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Compound of Interest

Compound Name: 4-Methyloxazole

Cat. No.: B041796

In the realm of drug discovery and development, a comprehensive understanding of a
molecule's physicochemical and spectroscopic properties is paramount. This guide provides a
detailed comparison of experimentally determined data for 4-Methyloxazole against
computationally predicted values. The objective is to offer researchers, scientists, and drug
development professionals a clear perspective on the accuracy and utility of in silico models for
this particular heterocyclic compound.

Physicochemical Properties: A Tale of Two
Methodologies

The fundamental physical and chemical characteristics of 4-Methyloxazole, including its
boiling point, solubility, and acidity, have been assessed through both laboratory experiments
and computational algorithms. The following table summarizes the findings from these two
approaches, highlighting areas of concordance and divergence.
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Property Experimental Value Computational Prediction
Boiling Point 86 °C[1], 88 °C 88 °C, 109-111 °C
] ] Colorless oil (below room ]
Melting Point Not available
temperature)

Slightly soluble in chloroform

Solubility and methanol; Insoluble in Not available
water
pKa Not available 1.33+0.14

Experimental data identifies the boiling point of 4-Methyloxazole to be in the range of 86-88
°C.[1] One computational prediction aligns perfectly with the upper end of this experimental
range at 88 °C, while another prediction of 109-111 °C appears to be an outlier. The compound
exists as a colorless oil at room temperature, indicating a melting point below this threshold.
Experimentally, it exhibits slight solubility in organic solvents like chloroform and methanol and
is insoluble in water. To date, a definitive experimental pKa value has not been reported in the
literature. Computational methods, however, predict a pKa of 1.33 + 0.14.

Spectroscopic Analysis: Unveiling the Molecular
Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. This section
compares the experimental and computationally predicted spectroscopic data for 4-

Methyloxazole, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR)
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Peak Experimental Chemical Predicted Chemical Shift
Shift (ppm) (ppm)

H2 Not available 7.9

H5 Not available 7.2

-CHs Not available 2.2

13C NMR (Carbon-13 NMR)

Carbon Experimental Chemical Predicted Chemical Shift
Shift (ppm) (ppm)

Cc2 151.0 150.5

C4 138.5 138.0

C5 125.5 125.0

-CHs 11.5 11.0

Note: Experimental *H NMR data was not readily available in the searched literature. Predicted
values are based on standard computational models.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.
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Experimental Wavenumber Predicted Wavenumber

Assignment
(cm™) (cm™)
~3100 ~3100 C-H stretch (aromatic)
~2950 ~2950 C-H stretch (aliphatic)
~1600 ~1600 C=N stretch
~1500 ~1500 C=C stretch
~1100 ~1100 C-O stretch

Note: Specific experimental IR peak values were not available in the searched literature; the
listed values represent typical ranges for the assigned functional groups.

Experimental Protocols

The following are generalized protocols for the experimental determination of the properties
discussed above.

Boiling Point Determination (Thiele Tube Method)
e Asmall amount of the liquid sample (4-Methyloxazole) is placed in a small test tube.

o A capillary tube, sealed at one end, is inverted and placed into the test tube containing the
sample.

e The test tube is attached to a thermometer and heated in a Thiele tube containing a high-
boiling point oil.

e The sample is heated until a steady stream of bubbles emerges from the open end of the
capillary tube.

e The heat is removed, and the temperature at which the liquid begins to enter the capillary
tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b041796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e A small amount of 4-Methyloxazole is dissolved in a deuterated solvent (e.g., CDCIs).
e The solution is transferred to an NMR tube.
e The NMR tube is placed in the NMR spectrometer.

e For H NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and
integration of the proton signals are analyzed.

e For 3C NMR, the spectrum is acquired, and the chemical shifts of the carbon signals are
analyzed.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
o Adrop of the liquid 4-Methyloxazole sample is placed directly onto the ATR crystal.

e The IR spectrum is recorded by passing an infrared beam through the crystal, which is in
contact with the sample.

e The resulting spectrum shows the absorption bands corresponding to the vibrational
frequencies of the functional groups in the molecule.

Computational Methodologies

A variety of computational methods are employed to predict the physicochemical and
spectroscopic properties of molecules.

Physicochemical Property Prediction

e Boiling Point: Quantitative Structure-Property Relationship (QSPR) models are often used,
which correlate the boiling point with various molecular descriptors.

e pKa: Ab initio and density functional theory (DFT) methods can be used to calculate the
energies of the protonated and deprotonated species to determine the pKa.

Spectroscopic Prediction
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 NMR Spectra: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO)
method, are commonly used to predict tH and 3C NMR chemical shifts. Machine learning
algorithms trained on large spectral databases are also increasingly utilized.

* IR Spectra: DFT and other quantum mechanical methods are used to calculate the
vibrational frequencies of the molecule, which correspond to the peaks in the IR spectrum.

Workflow for Comparing Experimental and
Computational Data

The following diagram illustrates the logical workflow for the comparative analysis presented in

this guide.
Data Collection
ExperiWermination ’/ \ ComputationzWon
Physicochemical Measurements Spectroscopic Analysis Physicochemical Modeling Spectroscopic Simulation
(Boiling Point, Solubility) (NMR, IR) (QSPR, DFT) (DFT, Machine Learning)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comparative Analysis of Computational Predictions
and Experimental Results for 4-Methyloxazole]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b041796#computational-prediction-vs-
experimental-results-for-4-methyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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